High-Affinity Binding to Peripheral Benzodiazepine Receptor (PBR/TSPO) Compared to Parent Scaffold
The target compound exhibits nanomolar affinity for the peripheral benzodiazepine receptor (PBR, also known as the translocator protein TSPO), a validated target for neuroinflammation imaging and therapeutic intervention. This affinity is a direct consequence of the N-benzyl substitution, as the unsubstituted 1-methyl-1H-pyrazol-3-amine parent scaffold shows negligible binding in this assay system [1].
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.2 nM |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-3-amine (parent scaffold): IC50 > 10,000 nM (no significant binding) |
| Quantified Difference | >4,500-fold increase in potency |
| Conditions | Competitive binding assay on rat kidney mitochondrial membranes (Source: ChEMBL_37218 / CHEMBL651678) |
Why This Matters
This >4,500-fold enhancement in binding affinity demonstrates that the N-benzyl group is essential for engaging this therapeutically relevant target, making this compound the specific reagent of choice for developing PBR/TSPO ligands.
- [1] BindingDB. (2007). ChEMBL_37218 (CHEMBL651678). In vitro binding affinity (pIC50) against peripheral benzodiazepine receptor (PBR) in rat. Retrieved from http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=2&entryid=50036542 View Source
